Ac-ser-gly-oh

Overview

Description

Ac-ser-gly-oh is a dipeptide compound consisting of an acetylated serine residue linked to a glycine residue. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-ser-gly-oh can be synthesized through a series of chemical reactions involving the acetylation of serine followed by the coupling of the acetylated serine with glycine. The typical synthetic route involves:

Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylserine.

Coupling with Glycine: The N-acetylserine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-ser-gly-oh can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The serine residue can be oxidized to form serine derivatives.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Acylation reagents such as acetic anhydride or succinic anhydride can be used.

Major Products Formed

Hydrolysis: Yields serine and glycine.

Oxidation: Produces oxidized serine derivatives.

Substitution: Results in the formation of N-acylserylglycine derivatives.

Scientific Research Applications

Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

Ac-ser-gly-oh exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It can bind to receptors and enzymes involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

N-Acetylserine: Similar structure but lacks the glycine residue.

N-Acetylglycine: Similar structure but lacks the serine residue.

N-Acetylcysteine: Contains a cysteine residue instead of serine.

Uniqueness

Ac-ser-gly-oh is unique due to its specific combination of acetylated serine and glycine, which imparts distinct biological properties and potential therapeutic applications.

Biological Activity

Ac-ser-gly-oh, a synthetic peptide comprising acetylated serine and glycine, has garnered attention for its potential biological activities. This article explores the biological significance of this compound, focusing on its metabolic roles, effects on cellular processes, and implications in cancer biology.

Chemical Structure and Synthesis

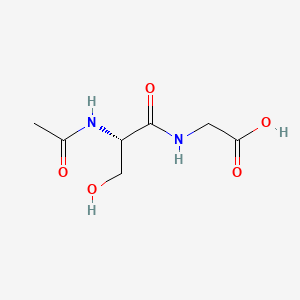

This compound is synthesized through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications. The acetylation at the N-terminus enhances stability and solubility, which is crucial for its biological activity. The structure can be represented as follows:

1. Metabolic Role

Research indicates that serine (Ser) and glycine (Gly) are critical for various metabolic pathways. They play essential roles in one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions. The interaction between these amino acids can influence nitrogen (N), sulfur (S), and carbon (C) homeostasis in organisms, particularly in plants like Arabidopsis thaliana .

2. Cell Proliferation and Cancer Metabolism

This compound has been studied in the context of cancer metabolism. Tumors often exhibit increased serine synthesis to support rapid growth. Inhibition of serine synthesis pathways has been shown to reduce proliferation in cancer cells, highlighting the importance of this amino acid in tumor biology .

Table 1: Effects of Serine Synthesis Inhibition on Cancer Cell Lines

| Study | Cell Line | Effect of Inhibition | Reference |

|---|---|---|---|

| Locasale et al. | Various Cancer Cells | Reduced proliferation | |

| Mullarky et al. | Melanoma | Induced apoptosis | |

| Pacold et al. | Glioblastoma | Decreased tumor growth |

The biological activity of this compound may also involve modulation of metabolic pathways that utilize serine and glycine derivatives. Studies have shown that serine synthesis can influence the availability of α-ketoglutarate, a key metabolite in the TCA cycle, which is essential for cellular respiration and energy production .

Case Studies

Case Study 1: Tumor Growth Suppression

In a study examining the effects of serine synthesis inhibition on glioblastoma cells, it was found that treatment with inhibitors led to a significant decrease in cell viability and proliferation rates. This suggests that this compound could potentially serve as a therapeutic agent by disrupting metabolic pathways critical for tumor growth .

Case Study 2: Plant Metabolism

Research on Arabidopsis thaliana showed that manipulating serine and glycine levels could enhance plant growth under elevated CO2 conditions. This highlights the broader implications of this compound in agricultural biotechnology, where improving nutrient utilization could lead to more resilient crop varieties .

Properties

IUPAC Name |

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSFFSREGMDONQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954193 | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-65-3 | |

| Record name | N-Acetylserylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?

A1: The research article identifies N-Acetylserylglycine as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.